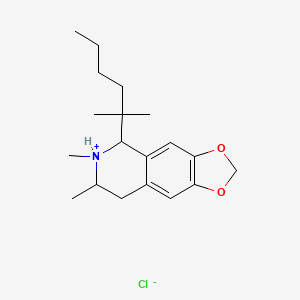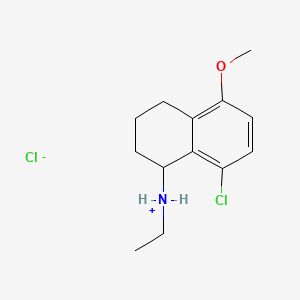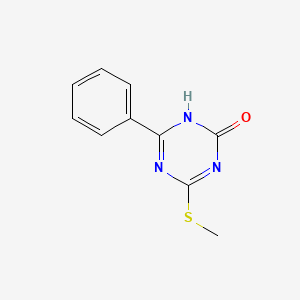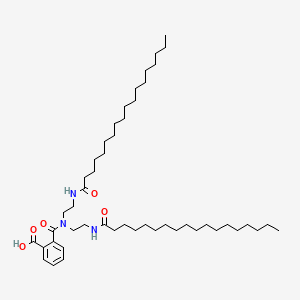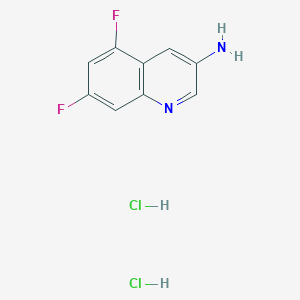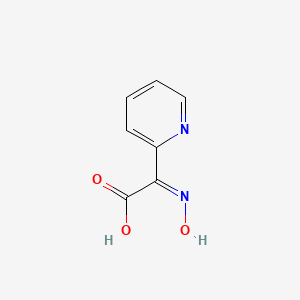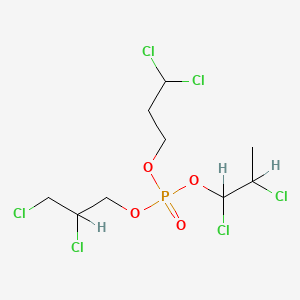
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is an organophosphorus compound widely used as a flame retardant. It is known for its high efficiency in reducing flammability in various materials, including plastics, foams, and textiles. This compound is characterized by its chemical formula C9H15Cl6O4P and a molecular weight of 430.9 g/mol .
Métodos De Preparación
The synthesis of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate typically involves the reaction of phosphoric acid with 1,2-dichloropropanol , 2,3-dichloropropanol , and 3,3-dichloropropanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature control to optimize yield and purity[2][2].
Análisis De Reacciones Químicas
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions may yield simpler organophosphorus compounds.
Substitution: Common reagents for substitution reactions include and , leading to the formation of different chlorinated derivatives[][3].
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and protein activity. The compound is also known to induce oxidative stress, leading to cellular damage .
Comparación Con Compuestos Similares
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is unique due to its high chlorine content and effectiveness as a flame retardant. Similar compounds include:
Tris(2,3-dichloropropyl) phosphate: Another flame retardant with similar properties but different chlorine positioning.
Tris(1,3-dichloropropyl) phosphate: Known for its use in similar applications but with a different molecular structure[][6].
Propiedades
Número CAS |
26604-51-3 |
|---|---|
Fórmula molecular |
C9H15Cl6O4P |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c1-6(11)9(15)19-20(16,17-3-2-8(13)14)18-5-7(12)4-10/h6-9H,2-5H2,1H3 |
Clave InChI |
YAOMHRRYSRRRKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(OP(=O)(OCCC(Cl)Cl)OCC(CCl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



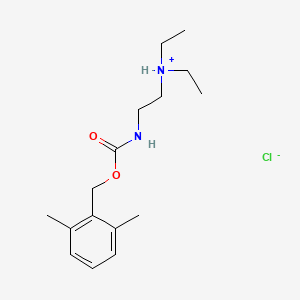
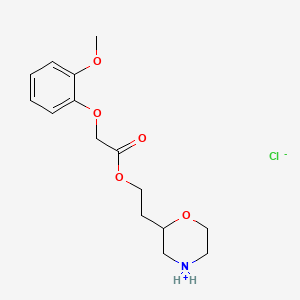
![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
